N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide
Description
N-(2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position. This heterocyclic scaffold is linked via an ethyl chain to a naphthalene-2-sulfonamide moiety. The imidazo[1,2-a]pyridine ring system is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases, GPCRs, or ion channels .
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-9-11-23-14-18(22-20(23)12-15)8-10-21-26(24,25)19-7-6-16-4-2-3-5-17(16)13-19/h2-7,9,11-14,21H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHMYEIILWOTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is noted for being environmentally benign and efficient, yielding high amounts in shorter time frames compared to traditional methods.
Chemical Structure:
- IUPAC Name: N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-2-sulfonamide
- Molecular Formula: C20H19N3O2S
- CAS Number: 7150788
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives bearing naphthalene moieties have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that a related compound exhibited an IC50 value of 0.51 µM against MCF-7 cells and 0.33 µM against A549 cells, indicating potent activity .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that these interactions could modulate cellular pathways associated with cancer progression and inflammation. The compound may also disrupt protein-protein interactions critical for tumor growth and survival .
Study on KEAP1-NRF2 Interaction
A notable study explored the role of naphthalene sulfonamide derivatives in inhibiting the KEAP1-NRF2 interaction, which is pivotal in regulating oxidative stress responses. The study identified that certain derivatives could effectively disrupt this interaction, enhancing NRF2 target gene expression and promoting antioxidant activity in cellular models. This suggests a dual role for compounds like this compound in both anticancer and protective cellular functions against oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antiproliferative | TBD |
| Compound 5c | Naphthalen-1-yl moiety | Antiproliferative (MCF-7) | 0.51 |
| Compound 20c | KEAP1-NRF2 inhibitor | Antioxidant activity | 24 |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound lacks electron-withdrawing groups (e.g., nitro in Patent Example 1), which may reduce reactivity but improve metabolic stability.
Linker Flexibility :
- The ethyl chain in the target compound provides greater conformational flexibility compared to rigid methylene linkers in patent examples, possibly improving binding to flexible protein pockets.
Terminal Group Impact :
- Sulfonamides (target) exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides or nitro groups, influencing target selectivity and pharmacokinetics .
Research Findings and Implications
While experimental data for the target compound are absent in the provided evidence, inferences can be drawn from structural trends:
- Bioactivity : Imidazo[1,2-a]pyridine derivatives in are often explored as kinase inhibitors or pesticides. The target’s sulfonamide group may confer unique selectivity against serine hydrolases or carbonic anhydrases.
- Synthetic Accessibility : Unlike triazole-based compounds in (synthesized via Cu-catalyzed click chemistry), the target compound likely requires sulfonylation and alkylation steps, which may affect scalability.
- Drug-Likeness : The naphthalene-sulfonamide moiety aligns with Lipinski’s rules (molecular weight <500, LogP ~3–4), suggesting favorable oral bioavailability compared to bulkier patent examples .
Q & A
Q. How to evaluate synergistic effects in combination therapies?
- Methodological Answer :
- Checkerboard assays : Test with NSAIDs (e.g., celecoxib) to identify COX-2 inhibition synergy .
- In vivo models : Use xenograft mice to assess tumor reduction with combinatorial dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
